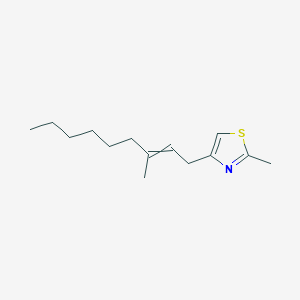
Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- is a chiral compound with the molecular formula C10H18O2. This compound is a derivative of cyclohexanone, featuring a hydroxy group and a methyl group attached to the cyclohexane ring. The (5R) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- can be achieved through several synthetic routes. One common method involves the hydrogenation of a precursor compound, such as 5-(1-hydroxy-1-methylethyl)-2-methylcyclohexene, using a suitable catalyst under controlled conditions. The reaction typically requires a hydrogen source, such as hydrogen gas, and a metal catalyst, such as palladium or platinum, to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to ensure precise reaction conditions. The process may also include purification steps, such as distillation or crystallization, to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone, 4-(1-hydroxy-1-methylethyl)-: Similar structure but with different substitution pattern.
Cyclohexanone, 2-hydroxy-2-(1-hydroxy-1-methylethyl)-5-methyl-: Another derivative with additional hydroxy group.
Uniqueness
Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- is unique due to its specific stereochemistry and substitution pattern, which can influence its chemical reactivity and biological activity. The (5R) configuration may confer distinct properties compared to its stereoisomers or other similar compounds.
Eigenschaften
CAS-Nummer |
212058-35-0 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h7-8,12H,4-6H2,1-3H3/t7?,8-/m1/s1 |
InChI-Schlüssel |
WZUYMVXZZRCRMY-BRFYHDHCSA-N |
Isomerische SMILES |
CC1CC[C@H](CC1=O)C(C)(C)O |
Kanonische SMILES |
CC1CCC(CC1=O)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)

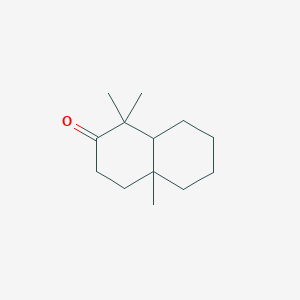
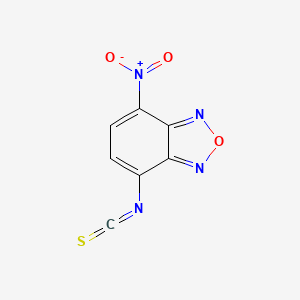
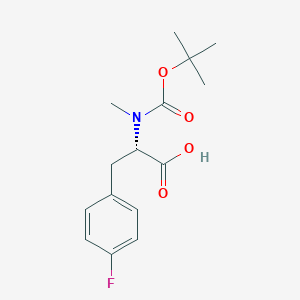

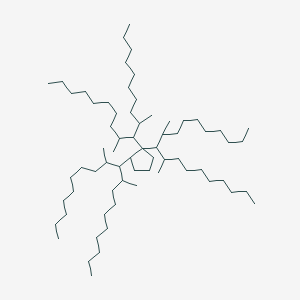
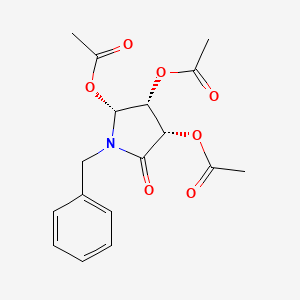
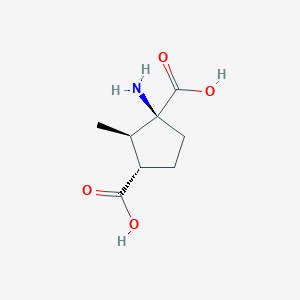

![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)
